molecular formula C17H12Cl2N4O B1219643 alpha-Hydroxytriazolam CAS No. 37115-45-0

alpha-Hydroxytriazolam

Cat. No.: B1219643
CAS No.: 37115-45-0
M. Wt: 359.2 g/mol
InChI Key: BHUYWUDMVCLHND-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Alpha-Hydroxytriazolam plays a significant role in biochemical reactions as a metabolite of triazolam. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its metabolism is cytochrome P450 3A (CYP3A), which catalyzes the hydroxylation of triazolam to form this compound . This interaction is crucial for the biotransformation of triazolam and its subsequent excretion from the body.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system leads to its sedative and anxiolytic effects . Additionally, this compound can impact the expression of genes involved in the metabolism and detoxification processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with GABA receptors, leading to the inhibition of neuronal excitability. This binding enhances the effect of GABA, an inhibitory neurotransmitter, resulting in sedative and anxiolytic effects . This compound also undergoes enzyme-mediated hydroxylation by CYP3A, which is a critical step in its metabolism and excretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other biomolecules. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound showing a relatively short half-life of about 2 to 3 hours in healthy subjects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound exhibits sedative and anxiolytic effects. At higher doses, toxic or adverse effects may be observed, including respiratory depression and impaired motor function . Threshold effects have been noted, with significant pharmacological activity occurring at doses corresponding to therapeutic levels of triazolam.

Metabolic Pathways

This compound is involved in metabolic pathways that include hydroxylation and glucuronidation. The primary enzyme responsible for its hydroxylation is CYP3A, which converts triazolam to this compound . This metabolite can further undergo glucuronidation, facilitating its excretion from the body. These metabolic pathways are essential for the detoxification and elimination of the compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation are influenced by its lipophilicity and affinity for specific tissues . This distribution is crucial for its pharmacological effects and eventual excretion.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum, where it undergoes enzymatic metabolism. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its activity and function . This localization is essential for its interaction with enzymes and other biomolecules involved in its metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Hydroxytriazolam involves the hydroxylation of triazolam. This process typically occurs in the liver, where triazolam undergoes metabolic transformation to form this compound . The hydroxylation reaction is catalyzed by cytochrome P450 enzymes, particularly CYP3A4 .

Industrial Production Methods: In an industrial setting, this compound can be produced by chemical synthesis, involving the controlled hydroxylation of triazolam under specific reaction conditions. This process may involve the use of oxidizing agents and catalysts to achieve the desired hydroxylation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific metabolic pathway and its role as a major active metabolite of triazolam. It retains significant pharmacological activity, estimated to be 50 to 100% of the activity of triazolam . This makes it an important compound for understanding the pharmacokinetics and pharmacodynamics of triazolam and related benzodiazepines.

Properties

IUPAC Name

[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUYWUDMVCLHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958284
Record name [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37115-45-0
Record name alpha-Hydroxytriazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Hydroxytriazolam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-HYDROXYTRIAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J53Y2M2SAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

An amount of 72 ml of 48% aqueous hydrobromic acid is added to 20° to a solution of 9.7 g of 1-[ (p-methoxybenzyloxy)-methyl]-6-(o-chlorophenyl)-8-chloro-4H-s-triazolo[4,3-a][1,4]benzodiazepine in 90 ml of glacial acetic acid. The reaction mixture is stirred for 55 minutes; it is then neutralised with 30% sodium hydroxide solution and extracted with methylene chloride. The organic phase is separated, washed with water, dried over sodium sulphate and concentrated by evaporation. Crystallisation of the residue from ethyl acetate/petroleum ether yields 6-(o-chlorophenyl)-8-chloro-4 h-s-triazolo[4,3-a] [1,4]benzodiazepine-1-methanol, M.P. 235°-237°.
Quantity
72 mL
Type
reactant
Reaction Step One
Name
1-[ (p-methoxybenzyloxy)-methyl]-6-(o-chlorophenyl)-8-chloro-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1,3-dihydro-7-chloro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione (9.63 g., 0.03 mole) and hydroxy-acetic acid hydrazide (6.66 g.) in n-butyl alcohol (300 ml.) is refluxed for about 15 hours with a slow stream of nitrogen bubbling through the reaction mixture for the first hour. The mixture is then cooled and concentrated in vacuo and the resulting residue is suspended in water, treated with a little ether and crystallized. The solid is collected by filtration and dried in vacuo. Recrystallization of this material from methylene chloride-methanol gives 8-chloro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine in three crops: 4.96 g. of melting point 239°-241° C., 1.58 g. of melting point 236°-239° C., and 0.365 g. of melting point 232°-236° C. The analytical sample has a melting point of 239.5°-241° C. Anal. calcd. for C17H12Cl2N4O: C, 56.84; H, 3.37; Cl, 19.74; N, 15.60. Found: C, 56.27; H, 3.28; Cl, 19.75; N, 15.55. Preparation 2 8-Chloro-1-(hydroxymethyl)-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
9.63 g
Type
reactant
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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